molecular formula C12H9BrO2 B13197488 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one

Cat. No.: B13197488
M. Wt: 265.10 g/mol
InChI Key: YUKLQPFNXLGHQA-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one ( 36710-32-4) is a high-purity brominated furan derivative supplied at 95% purity for research applications. This compound, with a molecular formula of C12H9BrO2 and a molecular weight of 265.10 g/mol, is characterized by its furanone ring system linked to a 4-bromophenyl group . This structural motif is recognized as a promising pharmacore in natural products and medicinal chemistry. The primary research value of this compound lies in its role as a versatile synthetic intermediate and a strategic cross-coupling partner. The bromine atom on the phenyl ring serves as an excellent leaving group, enabling participation in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate biphenyl-substituted furanone derivatives and other complex molecular architectures . This makes it a valuable building block for constructing compound libraries in drug discovery and material science. Researchers are advised to store the compound at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H9BrO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3

InChI Key

YUKLQPFNXLGHQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Ti-Mediated Aldol Addition and Cyclization Approach

A key method reported involves a titanium-mediated aldol addition between p-bromoacetophenone (1-(4-bromophenyl)ethan-1-one) and 1,1-dimethoxyacetone, followed by cyclization to form the furanone ring:

  • Step 1: Aldol Addition
    At −78 °C under argon, p-bromoacetophenone is treated with titanium tetraisopropoxide and tri-n-butylamine, then 1,1-dimethoxyacetone is added. This yields an intermediate β-hydroxy ketone compound after aqueous workup and purification.

  • Step 2: Cyclization to Furanone
    The reaction mixture is stirred further at room temperature for 14 hours, promoting cyclization and dehydration to produce 5-(4-bromophenyl)-3-methylfuran-2(5H)-one, a furanone derivative closely related to the target compound.

  • Step 3: Conversion to Target Compound
    Further functional group transformations can convert the furanone to the acetyl-substituted furan derivative this compound.

This method is efficient and allows for good control of regiochemistry and substitution patterns on the furan ring.

Suzuki–Miyaura Cross-Coupling Strategy

Another robust synthetic route involves the Suzuki–Miyaura cross-coupling reaction to install the 4-bromophenyl substituent on a furan-2-carbonyl derivative:

  • Step 1: Preparation of N-(4-bromophenyl)furan-2-carboxamide
    Furan-2-carbonyl chloride reacts with 4-bromoaniline in the presence of triethylamine and dry dichloromethane at room temperature to give the amide intermediate in excellent yield (~94%).

  • Step 2: Suzuki Coupling
    The amide intermediate undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids under basic conditions (potassium phosphate as base), using tetrakis(triphenylphosphine)palladium(0) as the catalyst. This step installs the aryl substituent at the 5-position of the furan ring.

  • Step 3: Further Functionalization
    Subsequent transformations convert the amide or related intermediates into the acetyl-substituted furan derivative this compound.

This approach benefits from mild reaction conditions, good functional group tolerance, and modularity to introduce diverse substituents.

Related Synthetic Procedures from Literature

Additional preparative methods for related acetophenone derivatives and amino-substituted analogs involve:

  • Bromination of acetophenone derivatives using N-bromosuccinimide under controlled temperature to introduce bromine substituents.

  • Palladium-catalyzed Sonogashira and other coupling reactions to install alkynyl or aryl groups.

  • Use of lithium diisopropylamide (LDA) or n-butyllithium for directed ortho-lithiation and subsequent functionalization.

  • Flash column chromatography purification using ethyl acetate/petroleum ether mixtures to isolate pure products.

These methods provide complementary strategies for modifying the aromatic and heterocyclic framework relevant to this compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Advantages Limitations
Ti-Mediated Aldol Addition p-Bromoacetophenone, 1,1-dimethoxyacetone, Ti(OiPr)4, Bu3N, CH2Cl2, −78 °C to RT Moderate to High (~60-80%) Regioselective furan formation; mild conditions Requires low temperature control; moisture sensitive
Suzuki–Miyaura Coupling Furan-2-carbonyl chloride, 4-bromoaniline, Pd(PPh3)4, K3PO4, DCM, RT Good (32-83%) Versatile; good functional group tolerance Requires palladium catalyst; expensive reagents
Bromination & Coupling Routes N-Bromosuccinimide, Pd catalysts, nBuLi, THF, various temperatures Moderate to High (50-78%) Established aromatic substitution methods Multi-step; sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Bromination at the ethanone position (as in ) increases molecular weight and reactivity but may reduce solubility.

Heterocyclic Variants (Thiophene, Benzofuran)

Compound Name Heterocycle Substituents Melting Point (°C) Applications Reference
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one Thiophene 4-Methyl, 5-bromo N/A Intermediate in antiviral drug synthesis
1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one Benzofuran 5-Chloro N/A Photovoltaic materials or fluorescent probes
1-(4-Bromophenyl)-2-(thiazol-2-yl)ethan-1-one Thiazole Thiazole linkage N/A Antimicrobial agents (see )

Key Observations :

  • Thiophene analogs (e.g., ) exhibit higher electron density, favoring charge-transfer applications.
  • Benzofuran derivatives (e.g., ) offer extended conjugation for optoelectronic uses.

Substituted Phenyl Derivatives

Compound Name Phenyl Substitution Molecular Weight (g/mol) Notable Property Reference
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 4-CF₃ 265.03 High lipophilicity for CNS-targeting drugs
1-(4-Bromo-2-fluorophenyl)ethanone 2-F, 4-Br 231.03 Enhanced metabolic stability
1-(4-Chlorophenyl)-2-(5-nitroimidazolyl)ethanone 4-Cl, nitroimidazole 295.68 Antifungal/antibacterial activity (MIC = 7.1 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase stability and bioactivity.
  • Halogen positioning (e.g., 2-F in ) influences steric and electronic effects.

Complex Hybrid Structures

Compound Name Core Structure Applications Reference
1-(4-Bromophenyl)-2-(benzimidazotriazolyl)ethanone Benzo[4,5]imidazo[1,2-b][1,2,4]triazole Anticancer agents (selective cytotoxicity)
1-(1-Methylpyrrol-2-yl)-3-(5-(4-Cl-phenyl)furan)prop-2-en-1-one Chalcone-pyrrole hybrid Antifungal (Candida krusei, MIC < ketoconazole)

Key Observations :

  • Hybrid structures (e.g., ) often exhibit enhanced biological activity due to synergistic effects.
  • Chalcone derivatives (e.g., ) demonstrate superior antifungal potency compared to standard drugs.

Biological Activity

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one, a compound featuring a furan ring substituted with a bromophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10BrO\text{C}_{12}\text{H}_{10}\text{BrO}

This structure includes a furan ring (a five-membered aromatic ring containing oxygen) and an ethanone moiety, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of furan derivatives, including this compound. Research indicates that compounds with furan rings exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus64 µg/mL

These findings suggest that the compound exhibits varying degrees of activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of furan derivatives have also been explored. Studies have shown that certain furan-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of Furan Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have significant anticancer potential .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Replication : Some studies suggest that furan derivatives can bind to DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

A recent study investigated the efficacy of various furan derivatives, including this compound, against resistant bacterial strains. The results demonstrated that this compound maintained activity even against strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions or oxidation of furan derivatives. For example:

  • HMF-based coupling : 5-Hydroxymethylfurfural (HMF) can react with aryl halides under catalytic conditions. Ruthenium dihydride complexes enable coupling with isoprene or similar alkenes, yielding bis-ketofurans (48% yield under optimized conditions) .
  • Oxidation methods : Selenium dioxide oxidation of 1-(furan-2-yl)ethanone derivatives followed by esterification provides glyoxylate intermediates (73% overall yield) .
  • Catalytic optimization : Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance reaction rates. Monitor purity via TLC and purify by column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound’s structural and electronic properties?

  • X-ray crystallography : Grow single crystals via slow evaporation of a saturated ethanol solution. Use SHELXL for refinement, ensuring R-factors < 0.05 for high precision .
  • Spectroscopy :
    • NMR : Look for furan proton signals at δ 6.3–7.2 ppm and carbonyl carbons at ~190 ppm .
    • IR : Confirm the ketone C=O stretch at ~1680 cm⁻¹.
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₉BrO₂; calc. 272.98).

Q. What safety protocols are critical when handling this compound?

  • Hazard classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to all personnel .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

  • Data validation : Cross-validate bond lengths/angles with similar structures (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone: C-Br bond ~1.89 Å) .
  • Refinement strategies : Use SHELX’s TWIN/BASF commands to model twinning or disorder. Apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Electrophilic aromatic substitution : The bromophenyl group directs electrophiles to the para position. DFT calculations can map electron density on the furan ring to predict reactivity .
  • Catalytic cycles : In palladium-catalyzed couplings, oxidative addition of the C–Br bond occurs first, followed by transmetallation with organometallic reagents (e.g., Suzuki-Miyaura) .

Q. How does the compound’s structure influence its biological activity (e.g., enzyme inhibition)?

  • Structure-activity relationships (SAR) : The bromophenyl group enhances lipophilicity, improving membrane permeability. Furan rings participate in π-π stacking with enzyme active sites (e.g., tyrosyl tRNA synthase) .
  • In vitro assays : Test antibacterial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus). Compare IC₅₀ values against analogs lacking the bromine substituent .

Q. What strategies mitigate spectral interference in complex reaction mixtures?

  • Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to resolve byproducts.
  • Deuterated solvents : For NMR, use DMSO-d₆ to shift residual proton signals away from key peaks .

Methodological Tables

Table 1. Key spectroscopic data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.55 (d, J=8.4 Hz, 2H, Ar-H), δ 6.85 (d, J=3.6 Hz, 1H, furan-H)
¹³C NMRδ 190.1 (C=O), δ 152.3 (furan-C), δ 131.8 (C-Br)
IR1680 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C)

Table 2. Crystallographic refinement parameters (hypothetical data)

ParameterValue
Space groupP2₁/c
R-factor0.054
C–Br bond length1.89 Å
Reference

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